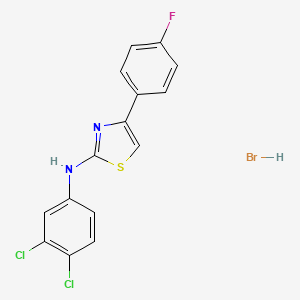![molecular formula C19H21N3O5 B5006359 N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5006359.png)
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It is a sulfonamide loop diuretic that inhibits the reabsorption of sodium and chloride ions in the loop of Henle in the kidney. Furosemide has been widely used in the medical field since its discovery in 1962, and its mechanism of action has been extensively studied.
作用机制
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidney. This results in increased excretion of water and electrolytes, leading to diuresis. This compound also increases the excretion of calcium and magnesium ions.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces blood volume and decreases blood pressure, which can lead to a reduction in edema and hypertension. This compound also reduces the workload on the heart, which can improve cardiac function. It can also increase the excretion of uric acid, which can be beneficial for patients with gout.
实验室实验的优点和局限性
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying kidney function and electrolyte balance. This compound is also readily available and relatively inexpensive. However, there are limitations to the use of this compound in lab experiments. It can have variable effects depending on the dose and route of administration, and it can interact with other drugs and compounds.
未来方向
There are several future directions for the use of N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide in scientific research. One area of interest is the potential use of this compound in the treatment of acute kidney injury. Studies have shown that this compound may have a protective effect on the kidneys in certain conditions. Another area of interest is the use of this compound in combination with other drugs for the treatment of heart failure and hypertension. This compound may also have potential applications in the treatment of other conditions such as liver disease and pulmonary edema.
Conclusion:
This compound is a well-established diuretic drug with a known mechanism of action. It has been extensively studied for its therapeutic effects in the treatment of edema and hypertension, and its potential applications in other conditions are being investigated. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research directions for this compound include its potential use in the treatment of acute kidney injury and its use in combination with other drugs for the treatment of heart failure and hypertension.
合成方法
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide is synthesized through the reaction of 4-methoxybenzoic acid with ethyl chloroformate to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-4-(2-furoyl)-1-piperazine to form the desired product, this compound.
科学研究应用
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has been extensively studied for its therapeutic effects in the treatment of edema and hypertension. It has also been investigated for its potential use in the treatment of heart failure, renal failure, and liver cirrhosis. This compound has been shown to improve symptoms and reduce hospitalizations in patients with heart failure, and it has been used as a diagnostic tool for renal function testing.
属性
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-15-6-4-14(5-7-15)18(24)20-13-17(23)21-8-10-22(11-9-21)19(25)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASQNKYIHLNNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5006285.png)
![5-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006288.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5006290.png)

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5006311.png)

![sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B5006320.png)
![7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5006329.png)
![methyl 2-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5006335.png)
![methyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5006343.png)
![1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B5006363.png)

